molecular formula C9H9NO5 B8328220 4-Methoxycarbonylmethyl-3-nitrophenol

4-Methoxycarbonylmethyl-3-nitrophenol

Cat. No.: B8328220
M. Wt: 211.17 g/mol
InChI Key: HPENIXPTZDLZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonylmethyl-3-nitrophenol is a chemical compound for research and development purposes. It is intended for use by qualified laboratory professionals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the product's specific certificate of analysis for detailed specifications and refer to the safety data sheet (SDS) for proper handling, storage, and disposal instructions. Please note: The details provided above are generic. Specific applications, mechanisms of action, and research value for this compound could not be confirmed through a public search and must be supplied by your technical team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-nitrophenyl)acetate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3

InChI Key

HPENIXPTZDLZMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Methoxycarbonylmethyl 3 Nitrophenol and Its Structural Analogues

Strategies for Constructing the 3-Nitrophenol (B1666305) Core

The formation of the 3-nitrophenol scaffold is a critical step, which can be approached either by direct nitration of a suitable phenolic precursor or by transforming a pre-functionalized precursor into the desired nitrophenol.

Nitration Approaches to Phenolic Scaffolds

Direct nitration of phenol (B47542) is challenging for achieving meta-substitution because the hydroxyl group is a potent ortho-, para-director. reddit.com Therefore, direct nitration of phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). paspk.org To achieve the desired 3-nitro substitution pattern, as seen in the target molecule, nitration is performed on a precursor that already contains a meta-directing group or where the combined directing effects of existing substituents favor nitration at the desired position.

A viable precursor for 4-Methoxycarbonylmethyl-3-nitrophenol is 4-hydroxyphenylacetic acid or its corresponding methyl ester. In this substrate, the phenolic hydroxyl group strongly activates the ortho positions (positions 3 and 5), while the alkyl side chain provides weak activation. The nitration of 4-hydroxyphenylacetic acid with nitric acid in glacial acetic acid yields 2-(4-hydroxy-3-nitrophenyl)acetic acid. chegg.com This reaction demonstrates that the directing effect of the powerful hydroxyl activating group overrides the directing effect of the alkyl side chain, placing the nitro group ortho to the hydroxyl group, which corresponds to the 3-position of the phenolic ring. Studies have shown that reactive nitrogen species can nitrate (B79036) endogenous para-hydroxyphenylacetic acid (PHPA) to form 3-nitro-4-hydroxyphenylacetic acid (NHPA) in vivo, further confirming the feasibility of this regioselective nitration. nih.govresearchgate.net

To circumvent the issues of ortho-para selectivity during the nitration of activated phenols, a common strategy involves protecting the hydroxyl group. For instance, the phenol can be converted to a diphenyl oxalate (B1200264) derivative. This protected intermediate is then nitrated, and subsequent hydrolysis yields the desired 4-nitrophenol derivative with high selectivity. google.com

Table 1: Nitration of 4-Hydroxyphenylacetic Acid Derivatives
Starting MaterialReagentsProductKey FindingReference
4-Hydroxyphenylacetic acidNitric acid, Glacial acetic acid2-(4-Hydroxy-3-nitrophenyl)acetic acidDirects nitration to the position ortho to the hydroxyl group. chegg.com
para-Hydroxyphenylacetic acid (PHPA)Reactive Nitrogen Species (in vivo)3-Nitro-4-hydroxyphenylacetic acid (NHPA)Demonstrates in vivo formation of the 3-nitro-4-hydroxyphenyl structure. nih.govresearchgate.net
Phenol derivative1. Oxalic acid derivative; 2. H₂SO₄, HNO₃; 3. Hydrolysis4-Nitrophenol derivativeProtection of the hydroxyl group as an oxalate ester allows for selective para-nitration. google.com

Precursor Transformation Pathways to Nitrophenols

An alternative and highly effective strategy for synthesizing the 3-nitrophenol core avoids the direct nitration of a phenol altogether. Instead, it relies on the transformation of a precursor that already contains the nitro group in the meta position relative to a group that can be converted into a hydroxyl group.

The most common and well-established method is the diazotization of m-nitroaniline. orgsyn.org In this process, m-nitroaniline is treated with a cold mixture of sulfuric acid and water, followed by the addition of sodium nitrite (B80452) to form the corresponding m-nitrobenzenediazonium sulfate. This diazonium salt is then added to a boiling aqueous sulfuric acid solution. The diazonium group is replaced by a hydroxyl group through hydrolysis, yielding m-nitrophenol. This method is robust and provides good yields of the desired product. The same procedure can be applied to substituted m-nitroanilines to produce a variety of m-nitrophenol derivatives. orgsyn.org

Table 2: Synthesis of m-Nitrophenol via Diazotization
StepStarting MaterialReagentsIntermediate/ProductReference
1. Diazotizationm-NitroanilineH₂SO₄, H₂O, NaNO₂m-Nitrobenzenediazonium sulfate orgsyn.org
2. Hydrolysism-Nitrobenzenediazonium sulfateH₂SO₄, H₂O, Heatm-Nitrophenol orgsyn.org

Installation of the Methoxycarbonylmethyl Moiety

Once the 3-nitrophenol core is obtained, the final step is the installation of the methoxycarbonylmethyl group (-CH₂COOCH₃) onto the phenolic oxygen. This transformation is an O-alkylation or etherification reaction. Several methods are available for this purpose.

Alkylation Methodologies Utilizing Methyl Bromoacetate (B1195939)

A primary and straightforward method for attaching the methoxycarbonylmethyl group is the Williamson ether synthesis. This reaction involves the deprotonation of the 3-nitrophenol derivative with a suitable base to form a phenoxide anion, which then acts as a nucleophile. This phenoxide subsequently attacks an alkylating agent, such as methyl bromoacetate or ethyl chloroacetate, in a nucleophilic substitution reaction to form the desired ether. researchgate.net

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, in the presence of a base such as potassium carbonate (K₂CO₃). The base is crucial for deprotonating the weakly acidic phenolic proton to generate the more nucleophilic phenoxide. The use of a two-fold molar excess of the alkylating agent, ethyl chloroacetate, in DMF with an aqueous solution of potassium carbonate has been shown to achieve high yields in the alkylation of similar heterocyclic systems. researchgate.net

Table 3: O-Alkylation of Phenols with Haloacetate Esters
Phenolic SubstrateAlkylating AgentBase/SolventReaction TypeReference
3-Nitrophenol derivativeMethyl bromoacetateK₂CO₃ / DMFWilliamson Ether Synthesis researchgate.net
8-Bromo-3-methyl-7-(thietanyl-3)xanthineEthyl chloroacetateK₂CO₃ (aq) / DMFN-Alkylation (analogous) researchgate.net

Condensation Reactions Involving Diazo-Acetate Esters

A more advanced method for forming the O-CH₂COOCH₃ bond is through a metal-catalyzed O-H bond insertion reaction. researchgate.net This reaction involves the condensation of a phenol with a diazo-acetate ester, such as methyl diazoacetate, in the presence of a transition metal catalyst. researchgate.netacs.org Catalysts based on rhodium(II), copper, and palladium are commonly employed. researchgate.netnih.govdocumentsdelivered.com

The reaction proceeds through the formation of a highly reactive metal carbene intermediate from the diazo-acetate. The phenol then attacks this electrophilic carbene, leading to an O-H insertion product. This method is often highly efficient and can proceed under mild conditions. researchgate.net However, a significant challenge can be the competition between the desired O-H insertion and C-H functionalization at the ortho position of the phenol ring. researchgate.netnih.gov The choice of catalyst and ligands is critical for controlling the chemoselectivity of the reaction. For instance, while copper catalysts can promote O-H insertion, they can also yield side products from ortho C-H functionalization. researchgate.net The use of specific rhodium(II) catalysts in combination with ligands like Xantphos has been developed to overcome O-H insertion and favor para-selective C-H functionalization, highlighting the tunable nature of these reactions. nih.gov

Table 4: O-H Insertion Reactions with Diazo-Acetate Esters
Phenolic SubstrateDiazo CompoundCatalyst SystemKey FeatureReference
Phenol derivativesDiazo compoundsCopperO-H insertion is the major reaction pathway. researchgate.net
Phenolsα-Aryl-α-diazoacetatesPalladium-based catalystProvides an efficient route to α-aryl-α-aryloxyacetates. documentsdelivered.com
PhenolsMethyl phenyldiazoacetateRh₂(OPiv)₄ / XantphosCan be tuned to favor C-H functionalization over O-H insertion. nih.gov
PhenolMethyl phenyldiazoacetateVisible light (photochemical)O-H functionalization via photoexcited proton transfer. bohrium.com

Multi-Step Synthetic Sequences and Yield Optimization Studies

The synthesis of this compound, also known as methyl 2-(4-hydroxy-3-nitrophenyl)acetate, typically involves a multi-step sequence starting from more readily available precursors. The core transformations in these sequences are electrophilic aromatic substitution, specifically nitration, and esterification. The order and execution of these steps are critical for maximizing the yield and purity of the final product. Research into the synthesis of this compound and its structural analogues, such as 3-nitro-4-hydroxyphenylacetic acid and other nitrated phenolic esters, provides insight into effective synthetic strategies and optimization parameters.

A common and logical synthetic pathway commences with the nitration of a p-hydroxyphenylacetic acid derivative. The parent compound, 4-hydroxyphenylacetic acid, serves as a key starting material. chegg.com The strong activating and ortho-, para-directing effect of the hydroxyl group, combined with the deactivating effect of the acetic acid side chain, directs the incoming nitro group primarily to the position ortho to the hydroxyl group (position 3).

Step 1: Nitration of 4-Hydroxyphenylacetic Acid

The direct nitration of 4-hydroxyphenylacetic acid is a foundational step in producing the 3-nitro-4-hydroxyphenylacetic acid intermediate. researchgate.netnih.gov This reaction is typically achieved using a nitrating agent, such as nitric acid, often in a solvent like glacial acetic acid. chegg.com

Controlling the reaction conditions is paramount to optimize the yield and minimize the formation of byproducts. Key parameters that are often studied for optimization include temperature, reaction time, and the concentration of the nitrating agent. For analogous compounds like 4-hydroxybenzoic acid, studies have shown that carrying out the nitration at temperatures between 0°C and 60°C, and preferably between 20°C and 30°C, with nitric acid concentrations of 30% to 62%, can lead to excellent yields and high product purity. google.com

Table 1: Representative Conditions for the Nitration of 4-Hydroxyphenylacetic Acid
Starting MaterialReagentsSolventKey ConditionsProduct
4-Hydroxyphenylacetic acidNitric Acid (HNO₃)Glacial Acetic Acid (HOAc)Controlled temperature to manage exothermic reaction3-Nitro-4-hydroxyphenylacetic acid

Step 2: Esterification of 3-Nitro-4-hydroxyphenylacetic acid

Following the successful synthesis of the nitrated acid intermediate, the next step is the esterification of the carboxylic acid group to yield the target compound, this compound. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid in an excess of the desired alcohol (in this case, methanol) with a strong acid catalyst, typically sulfuric acid (H₂SO₄). truman.edu

To optimize the yield of the ester, the equilibrium must be shifted toward the product side. This is commonly achieved by using a large excess of methanol (B129727), which also serves as the solvent. truman.edu Another critical factor is the removal of water produced during the reaction. For this reason, the starting materials, particularly the 3-nitro-4-hydroxyphenylacetic acid, must be thoroughly dried before the reaction, as any water present will drive the equilibrium in the reverse direction, reducing the product yield. truman.edu

Table 2: General Conditions for Fischer Esterification
Starting MaterialReagentsKey ConditionsProduct
3-Nitro-4-hydroxyphenylacetic acidMethanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.)Reflux for a specified period (e.g., 1 hour)This compound

Alternative Sequences and Optimization Considerations

Yield optimization studies for structurally related nitrophenols often focus on comparing different nitrating systems. For the synthesis of 2-ethoxy-4-nitrophenol (B1581399) from 2-ethoxyphenol, a study compared various nitration schemes and concluded that using ferric nitrate as a catalyst for nitrification was optimal, resulting in a yield of 55.48%. researchgate.net Such findings highlight that exploring different catalysts and reagents can be a fruitful avenue for improving the efficiency of the synthesis of this compound.

Table 3: Factors for Yield Optimization in Multi-Step Synthesis
Reaction StepParameter for OptimizationRationaleReference Example
NitrationTemperatureControls reaction rate and minimizes byproduct formation.Nitration of 4-hydroxybenzoic acid alkyl esters is optimal at 20-30°C. google.com
NitrationNitrating Agent/CatalystCan improve selectivity and yield.Ferric nitrate found to be an optimal catalyst for nitration of 2-ethoxyphenol. researchgate.net
EsterificationReagent Purity (Anhydrous Conditions)Prevents reverse reaction (hydrolysis) in an equilibrium process.Drying of the starting acid is critical for Fischer esterification. truman.edu
EsterificationExcess AlcoholShifts the reaction equilibrium towards the product side.Using excess methanol as a solvent and reagent. truman.edu

Methyl 2-(4-bromo-2-nitrophenyl)acetate | 100487-82-9 - Sigma-Aldrich Methyl 2-(4-bromo-2-nitrophenyl)acetate; CAS Number: 100487-82-9; Linear Formula: C9H8BrNO4; find ChemScene LLC / Jinay Pharmaceuticals Pvt Ltd. (Preferred Partner)-JAYH9A8EA805 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. ...

Properties

bp. 331.702 C at 760 mmHg.

Iupac Name. methyl (4-bromo-2-nitrophenyl)acetate.

Inchi Code. 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3.

InChI key. KHXUTOLCCFWPDH-UHFFFAOYSA-N. ... Methyl 2-(4-bromo-2-nitrophenyl)acetate | 100487-82-9. ...

Description

storage temp. 4C.

Purity. 98%

Country of Origin. CN.

Physical Form. Solid.

Product Link. https://www.chemscene.com/100487-82-9.html.

Boiling point. 331.702 C at 760 mmHg. ...

Key Documents

COA.

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Chemical Reactivity and Mechanistic Investigations of 4 Methoxycarbonylmethyl 3 Nitrophenol

Chemical Behavior of the Methoxycarbonylmethyl Ester Group

Hydrolysis and Transesterification Pathways

The ester functionality of 4-Methoxycarbonylmethyl-3-nitrophenol is susceptible to both hydrolysis and transesterification, typically proceeding through nucleophilic acyl substitution mechanisms.

Hydrolysis: Under basic conditions (saponification), the ester is hydrolyzed to the corresponding carboxylate salt. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion to yield 4-carboxymethyl-3-nitrophenol. Acid-catalyzed hydrolysis can also be achieved, involving the protonation of the carbonyl oxygen to increase its electrophilicity towards attack by water.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of the corresponding ethyl ester. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol reactant as the solvent can drive the reaction to completion. masterorganicchemistry.com

ReactionConditionsProductMechanism
Hydrolysis Aqueous NaOH or HCl, Heat4-Carboxymethyl-3-nitrophenolNucleophilic Acyl Substitution
Transesterification R-OH, Acid or Base Catalyst4-(Alkoxycarbonyl)methyl-3-nitrophenolNucleophilic Acyl Substitution

Reductions to Corresponding Alcohol Derivatives

The reduction of this compound can selectively target either the nitro group or the ester group, depending on the choice of reducing agent and reaction conditions.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum is a common method. This transformation yields 4-methoxycarbonylmethyl-3-aminophenol. Chemical reducing agents such as tin (Sn) or iron (Fe) in acidic media can also be employed.

Reduction of the Ester Group: The ester can be reduced to a primary alcohol, yielding 4-(2-hydroxyethyl)-3-nitrophenol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as LiAlH₄ can also reduce the nitro group. Selective reduction of the ester in the presence of a nitro group can be challenging, but certain reagents like sodium borohydride (B1222165) in combination with specific additives or under controlled conditions might achieve this. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using sodium borohydride is a well-studied model reaction, often used to assess the catalytic activity of metallic nanoparticles. rsc.orgnih.gov

Functional GroupReagentProduct
Nitro (-NO₂)H₂, Pd/C or Sn/HCl4-Methoxycarbonylmethyl-3-aminophenol
Ester (-COOCH₃)LiAlH₄4-(2-Hydroxyethyl)-3-nitrophenol

Condensation and Carbonyl Reactivity

The carbonyl group of the ester in this compound exhibits reactivity typical of esters. While the adjacent methylene (B1212753) group is activated, the presence of the strongly deactivating nitro group and the phenolic hydroxyl group influences its participation in condensation reactions.

Reactions such as the Claisen condensation, which involves the base-catalyzed self-condensation of esters with α-hydrogens, are theoretically possible. However, the acidity of the phenolic proton would require the use of a sufficient amount of a strong base. Furthermore, condensation reactions involving aldehydes or acetals with electron-rich phenols can generate ortho-quinone methides, which are reactive intermediates in the synthesis of various heterocyclic compounds like benzopyrans. nih.gov

Aromatic Ring Functionalization and Regioselectivity Studies

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. masterorganicchemistry.com The hydroxyl group is a powerful activating, ortho, para-director. The nitro group is a strong deactivating, meta-director. The methoxycarbonylmethyl group is a weak deactivating, meta-director. The positions on the ring are numbered starting from the carbon bearing the hydroxyl group as C1. The methoxycarbonylmethyl group is at C4, and the nitro group is at C3.

The directing effects of the substituents are as follows:

-OH group (at C1): Directs incoming electrophiles to positions 2, 6, and 4 (activating).

-NO₂ group (at C3): Directs incoming electrophiles to positions 1 and 5 (deactivating).

-CH₂COOCH₃ group (at C4): Directs incoming electrophiles to positions 2 and 6 (deactivating).

Considering these competing effects, the most activated positions for electrophilic attack are C2 and C6, which are ortho to the powerfully activating hydroxyl group. Position 5 is strongly deactivated by the adjacent nitro group. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions.

Electrophilic Aromatic Substitution (Halogenation, Sulfonation, Acylation)

Halogenation: Reaction with halogens (e.g., Br₂ in a polar solvent) would likely lead to substitution at the C2 and/or C6 positions, yielding bromo-derivatives.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H), also predicted to substitute at the C2 or C6 positions. libretexts.org

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), would introduce an acyl group. google.com This reaction is often inhibited by strongly deactivating groups like -NO₂ and can be complicated by the presence of the -OH group, which can coordinate with the Lewis acid. However, under suitable conditions, acylation would be expected at the C2 or C6 positions. researchgate.netmdpi.com

ReactionReagentPredicted Major Product(s)
Halogenation Br₂, FeBr₃2-Bromo-4-methoxycarbonylmethyl-3-nitrophenol
Sulfonation SO₃, H₂SO₄This compound-2-sulfonic acid
Acylation RCOCl, AlCl₃2-Acyl-4-methoxycarbonylmethyl-3-nitrophenol

Halodecarboxylation Reactions and Regioisomeric Control

Halodecarboxylation is a reaction where a carboxylic acid group is replaced by a halogen. This reaction is not directly applicable to this compound as it possesses an ester, not a carboxylic acid. However, if the ester is first hydrolyzed to the corresponding carboxylic acid (4-carboxymethyl-3-nitrophenol), subsequent halodecarboxylation could be explored, although this is not a commonly reported transformation for this class of compounds.

Photoinduced and Electrochemical Reaction Mechanisms

Nitrophenols are known to be photochemically and electrochemically active, primarily due to the presence of the nitro and phenol (B47542) functionalities. rsc.org

Photoinduced and Electrochemical Reaction Mechanisms

Nitrophenols are known to be active in both photochemical and electrochemical reactions, largely due to the nitro and phenol groups. rsc.org

Photoinduced Reactions Nitrophenols are significant components in atmospheric chemistry, where they can undergo photolysis. mdpi.com The absorption of UV light can promote this compound to an excited state. This can lead to several reaction pathways, including the formation of radicals. rsc.orgwolfresearchgroup.com The photolysis of nitrophenols in the atmosphere can be a source of nitrous acid (HONO) and hydroxyl radicals (•OH), which contribute to atmospheric oxidation processes. pnas.org The specific photochemical behavior would also depend on the solvent and the presence of other reactive species. rsc.org

Electrochemical Reactions The nitro group of this compound is electrochemically active and can be reduced at an electrode surface. srce.hr In aqueous media, the electrochemical reduction of nitrophenols typically proceeds via a multi-electron, multi-proton process. The initial reduction often leads to the formation of a hydroxylamine (B1172632) derivative (4-methoxycarbonylmethyl-3-(hydroxyamino)phenol), which can be further reduced to the corresponding amine (4-methoxycarbonylmethyl-3-aminophenol). researchgate.net The exact reduction potential and mechanism can be influenced by the pH of the solution and the electrode material used. nih.govrsc.org Techniques like cyclic voltammetry can be used to study these redox processes. nih.gov

Photochemical Transformations and Excited State Dynamics

The study of nitrated aromatic molecules has revealed unique photoinduced pathways. rsc.org Due to the presence of oxygen-centered non-bonding orbitals, these compounds can undergo intersystem crossing between singlet and triplet manifolds in under a picosecond, representing one of the strongest spin-orbit couplings among organic molecules. rsc.org The photochemistry of nitrophenols is often presumed to proceed through the excited triplet state; however, recent studies suggest that degradation may also occur via pathways such as charge or proton transfer within the excited singlet state manifold. uci.edu

Upon photoexcitation, nitrophenol derivatives can exhibit ultrafast excited-state relaxation dynamics. nih.gov For some similar compounds like (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP), a nonlinear optical dye, the depletion of the first singlet excited state is guided by specific relaxation pathways that render it virtually nonfluorescent. nih.gov The excited-state dynamics for such molecules often involve a biexponential decay. The initial, faster component, occurring within a few hundred femtoseconds, is attributed to an ultrafast twisted intramolecular charge transfer (TICT). nih.gov This is followed by a slower component, on the scale of a few picoseconds, which is ascribed to intersystem crossing (ISC). nih.gov The efficiency and speed of these processes are highly dependent on solvent polarity. nih.gov

A key process observed in molecules structurally similar to this compound, such as 4-nitrocatechol (B145892) (4NC), is excited-state proton transfer (ESPT). uci.edu Studies using ultrafast transient absorption spectroscopy show that excitation can lead to deprotonation on a subnanosecond timescale. uci.edu Research on 4NC indicates that upon excitation, efficient proton transfer occurs within picoseconds in water and tens of picoseconds in 2-propanol. uci.edu This rapid ESPT suggests that electronic triplet states may not be efficiently populated, challenging the notion that triplet states play a significant role in the photochemical reactions of nitrophenols in the environment. uci.edu Instead, these molecules may function as potent photoacids. uci.edu

Table 1: Key Photochemical Processes in Nitrophenol Derivatives

Process Timescale Description Influencing Factors
Twisted Intramolecular Charge Transfer (TICT) ~100s of femtoseconds A rapid conformational change in the excited state leading to charge separation. nih.gov Solvent polarity nih.gov
Intersystem Crossing (ISC) A few picoseconds Transition from an excited singlet state to an excited triplet state. uci.edunih.gov Molecular structure, solvent uci.edunih.gov
Excited-State Proton Transfer (ESPT) Picoseconds to sub-nanosecond Transfer of a proton from the phenol group to a proton acceptor (e.g., solvent) in the excited state. uci.edu Solvent polarity and proton-accepting ability uci.edu
Internal Conversion Variable Non-radiative decay from a higher electronic state to a lower one of the same spin multiplicity. nih.gov Excitation energy nih.gov

Electrochemical Reactivity and Electron Transfer Processes

The electrochemical behavior of this compound is dominated by the redox activity of the nitrophenol group. The electrochemical reduction of nitrophenols, particularly 4-nitrophenol (p-NP), has been extensively studied as a model system. scispace.comnih.gov This process is typically an irreversible reaction that involves the transfer of multiple electrons and protons. nih.gov

The electrochemical process can be summarized by the following steps, using p-nitrophenol as an analogue:

Irreversible Reduction: The nitro group (-NO₂) is reduced to a hydroxylamine group (-NHOH). This is a multi-electron process. nih.govresearchgate.net

Further Reduction: The hydroxylamine can be further reduced to an amine group (-NH₂).

Reversible Redox of Aminophenol: The product, p-aminophenol, can undergo a reversible oxidation-reduction reaction. researchgate.net

The efficiency and potential at which these reactions occur are highly dependent on the electrode material and the pH of the supporting electrolyte. nih.govrsc.org For example, the peak current for p-NP reduction is often maximal at acidic pH values (e.g., pH 3.0), which may be due to interactions like hydrogen bonding between the analyte and the electrode surface or nanochannel modifiers. nih.gov The kinetics of the electron transfer can be diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate in voltammetric studies. researchgate.net

Table 2: Electrochemical Reduction Processes of p-Nitrophenol (Analogue)

Electrode Process Number of Electrons Transferred Number of Protons Transferred Product(s) Nature of Process
Nitro to Hydroxylamine 4 4 Hydroxylaminophenol nih.gov Irreversible nih.govresearchgate.net
Hydroxylamine to Amine 2 2 Aminophenol -
Aminophenol Redox Couple 2 2 Quinoeimine researchgate.net Reversible researchgate.net

Derivatives, Analogues, and Structural Modifications of 4 Methoxycarbonylmethyl 3 Nitrophenol

Synthesis of Novel Derivatives and Analogues

The synthesis of new molecules based on the 4-Methoxycarbonylmethyl-3-nitrophenol scaffold leverages the reactivity of its inherent functional groups. Common strategies include reactions at the phenolic hydroxyl, modifications of the methoxycarbonylmethyl ester, and transformations of the nitro group.

Ester and Carboxylic Acid Derivatives: The ester group is a key site for modification. It can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 4-carboxymethyl-3-nitrophenol. This carboxylic acid serves as a versatile intermediate for creating a wide range of amide derivatives through coupling reactions with various amines, facilitated by activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). Alternatively, transesterification can be employed to produce different alkyl or aryl esters.

Ether and Schiff Base Analogues: The phenolic hydroxyl group is another reactive handle. It can be alkylated to form ethers or used in condensation reactions. For instance, related nitrophenols, such as 2-hydroxy-5-nitrobenzaldehyde, readily react with aromatic amines to form Schiff base (imine) derivatives. This reaction demonstrates a potential pathway for creating imine-linked analogues from a corresponding aldehyde form of the title compound.

Ring-Substituted Analogues: While the existing nitro and methoxycarbonylmethyl groups are deactivating, making further electrophilic aromatic substitution challenging, synthetic strategies can start from differently substituted precursors to achieve variation on the aromatic ring itself. For example, multistep synthetic routes involving cyclization, nitration, and chlorination have been used to produce complex quinoline (B57606) derivatives from substituted anilines, showcasing methods to build upon substituted phenol (B47542) frameworks.

Impact of Substituent Effects on Reactivity and Properties

The reactivity and properties of the this compound ring system are governed by the electronic interplay of its substituents. The nitro group (—NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects, while the hydroxyl group (—OH) is an electron-donating group by resonance. The methoxycarbonylmethyl group (—CH₂COOCH₃) has a weaker electron-withdrawing inductive effect. This balance of effects dictates the molecule's acidity, reactivity in substitution reactions, and electrochemical behavior.

Acidity and pKa: The presence of an electron-withdrawing nitro group significantly increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself. Studies on related 3-substituted N-acylhydrazones have shown that a nitro group ortho to a phenolic hydroxyl can lower the apparent pKa to 5.68, making the proton more readily available under physiological conditions. In contrast, an electron-donating group like a methyl group at the same position results in a less acidic phenol.

Electrochemical Properties and Reactivity: The nature of substituents on a nitrophenol ring has a marked effect on its electrochemical reduction. In a study of 4-substituted-2-nitrophenols, the reduction potential was found to be determined by the inductive effect of the substituent. Electron-withdrawing groups like —CN and —CF₃ facilitate reduction, while electron-donating groups like —H, —CH₃, and —OCH₃ have the opposite effect.

Kinetics of Fragmentation: In systems designed for specific chemical release, such as bioreductive prodrugs, substituent effects are critical for controlling reaction kinetics. A systematic study on the fragmentation of 4-nitrobenzyl carbamates after reduction to the corresponding hydroxylamines demonstrated that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation process. This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. The data, which fits a Hammett equation, shows a clear correlation between the substituent's electronic properties (σ value) and the fragmentation half-life.

Table 1: Impact of Benzyl Ring Substituents on the Fragmentation Half-Life of Model Hydroxylaminobenzyl Carbamates

Substituent (R)Hammett Constant (σ)Maximum Half-Life (Mt1/2, min)
H0.0016.0
3-Me-0.0713.0
2-Me-0.1710.5
2-OMe-0.277.0
2-NH₂-0.663.5

This table is generated based on data from a study on substituted 4-nitrobenzyl carbamates, which serve as a model for understanding how substituents would likely affect reactions involving the benzylic carbon in this compound.

Exploration of Polymeric or Macrocyclic Structures Incorporating the Core

The incorporation of small, functional molecules like this compound into larger polymeric or macrocyclic structures is a strategy used to develop advanced materials and therapeutic agents. Macrocycles, in particular, are of interest because their pre-organized ring structures can lead to high affinity and selectivity for biological targets.

While specific examples incorporating this compound were not identified in the surveyed literature, the molecule possesses functional groups suitable for such applications.

Potential for Polymerization: The phenolic hydroxyl group and the ester/carboxylic acid functionality represent two potential points for polymerization. For example, the molecule could be incorporated into polyesters or polyamides. The bifunctional nature of the derived 4-carboxymethyl-3-nitrophenol (containing —OH and —COOH groups) makes it a candidate for step-growth polymerization with other suitable comonomers.

Incorporation into Macrocycles: The core structure could be integrated into a macrocyclic framework to create novel host molecules or biologically active compounds. Medicinal chemistry research often involves linking different parts of a small molecule that binds to a protein target to form a macrocycle. This approach can lock the molecule into its active conformation, enhancing potency and selectivity. The functional groups on this compound could serve as attachment points for a linker, thereby incorporating the nitrophenol moiety into a larger ring system.

Advanced Applications in Organic Synthesis and Functional Materials

Utilization as Activated Ester Components in Amide and Carbamate (B1207046) Synthesis

The presence of a nitro group on the phenol (B47542) ring of 4-Methoxycarbonylmethyl-3-nitrophenol significantly influences the reactivity of the corresponding esters, making them valuable intermediates in the synthesis of amides and carbamates. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon in an ester derived from the phenolic hydroxyl group, transforming the nitrophenoxy group into a good leaving group. This activation facilitates nucleophilic attack by amines to form stable amide bonds, a fundamental transformation in organic and medicinal chemistry.

This principle is well-established with the use of p-nitrophenyl (PNP) esters in amide synthesis. While specific studies on this compound as an activated ester are not extensively documented, its structural similarity to p-nitrophenol suggests analogous reactivity. The general mechanism involves the reaction of a carboxylic acid with this compound to form the activated ester. This ester then readily reacts with a primary or secondary amine to yield the desired amide and release the nitrophenol as a byproduct.

Similarly, in carbamate synthesis, 4-nitrophenyl chloroformate is a common reagent used to create activated carbonates from alcohols. These carbonates then react with amines to form carbamates. By extension, an activated carbonate derived from this compound would be expected to be an effective reagent for the synthesis of a variety of carbamate derivatives.

The utility of nitrophenol-activated esters is summarized in the following table:

Reaction TypeReactantsProductKey Feature of Nitrophenol Moiety
Amide SynthesisActivated ester of this compound, AmineAmideActs as a good leaving group, activating the ester for nucleophilic attack.
Carbamate SynthesisActivated carbonate of this compound, AmineCarbamateFacilitates the formation of the carbamate bond by serving as a leaving group.

Role as Precursors for Biologically and Pharmacologically Relevant Molecules

Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities. nih.govnih.gov The nitro group can be a crucial pharmacophore or a synthetic handle for the introduction of other functional groups, such as amines, which are prevalent in pharmaceuticals. nih.gov The reduction of a nitro group to an amino group is a common and efficient transformation, providing access to a diverse array of aniline (B41778) derivatives that can be further functionalized.

While specific drugs derived from this compound are not currently prominent in the literature, its structural motifs are present in various biologically active molecules. The nitrophenol skeleton is found in compounds with anthelmintic and hypnotic properties. nih.gov For instance, Disophenol is a nitrophenolic antiparasitic agent. nih.gov Furthermore, the presence of a nitro group can enhance the therapeutic action of certain drugs, as seen in some benzodiazepine (B76468) derivatives. nih.gov

The synthesis of pharmacologically active compounds often involves the strategic use of precursors that can be elaborated into more complex structures. This compound, with its multiple functional groups, represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The ester and nitro functionalities can be selectively modified to build molecular complexity, leading to the generation of libraries of compounds for biological screening.

Building Blocks for Specialty Chemicals and Dyes

Nitrophenols are important intermediates in the chemical industry, particularly in the synthesis of dyes and pigments. nih.gov The nitro group acts as a chromophore, a group responsible for the color of a compound. The color can be tuned by the introduction of other substituents on the aromatic ring. For example, 2-nitrophenol (B165410) is used in the production of certain dyes. nih.gov

Although the direct application of this compound in commercial dyes is not widely reported, its structure suggests its potential as a precursor. The phenolic hydroxyl group and the aromatic ring can be subjected to coupling reactions, such as diazotization, to form azo dyes. The methoxycarbonylmethyl group could also be used to modify the solubility and binding properties of the resulting dye.

In the realm of specialty chemicals, p-methylphenol derivatives, which share the phenolic core, are important intermediates for various products, including medicines, agricultural chemicals, and dyestuffs. google.com The versatile reactivity of this compound makes it a candidate for the synthesis of a range of specialty chemicals.

Application in Photoresponsive Systems and Molecular Switches

Photoresponsive systems and molecular switches are molecules that can reversibly change their properties upon exposure to light. nih.gov This behavior is often based on photochemical reactions such as isomerizations. Nitrophenols exhibit interesting photophysical and photochemical properties. nih.gov Upon photoexcitation, they can undergo excited-state intramolecular proton transfer (ESIPT) or other relaxation pathways that are dependent on the substitution pattern and the solvent environment. nih.gov

The absorption of UV light by nitrophenols can lead to the formation of transient species with different electronic and structural characteristics. nih.gov This photo-induced transformation is the basis for their potential use in photoresponsive materials. For instance, the reversible photo-induced conversion between different isomeric forms can be harnessed to create a molecular switch.

While specific research on this compound in this context is limited, the fundamental photochemistry of the nitrophenol core suggests its potential. The methoxycarbonylmethyl substituent could be used to integrate the photoresponsive nitrophenol unit into a larger molecular system, such as a polymer or a supramolecular assembly, to create functional photoresponsive materials.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule to a larger "host" molecule. The design of host molecules with specific recognition properties is a key area of research.

Ionophores are molecules that can bind and transport ions across membranes. Natural polyether ionophores are a well-known class of such compounds. mdpi.com The design of synthetic ionophores often involves the incorporation of functional groups that can coordinate to cations. The methoxycarbonylmethyl group in this compound contains oxygen atoms with lone pairs of electrons that could potentially participate in the complexation of metal cations.

Molecular recognition is the specific binding of a guest molecule to a complementary host. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The functional groups of this compound—the phenolic hydroxyl, the nitro group, and the ester—can all participate in such interactions.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. These functionalities could be exploited in the design of host molecules for the recognition of specific guest molecules. For instance, a receptor incorporating the this compound unit could be designed to bind to a guest molecule through a network of hydrogen bonds.

Environmental Remediation and Biodegradation Research (for related structures)

Nitrophenolic compounds, due to their widespread industrial use in the synthesis of pesticides, dyes, and pharmaceuticals, are recognized as significant environmental pollutants. jebas.orgcdc.gov Their persistence and toxicity in soil and water have prompted extensive research into effective remediation strategies. jebas.orgresearchgate.net Bioremediation, which utilizes microorganisms to break down these contaminants, has emerged as a cost-effective and environmentally sound approach compared to physical and chemical methods. iwaponline.comnih.gov

Research has identified numerous bacterial strains capable of degrading nitrophenols by using them as a source of carbon and nitrogen. iwaponline.com The nitro group makes these compounds recalcitrant, but various microbes have evolved specific enzymatic pathways to metabolize them. jebas.orgresearchgate.net For instance, gram-positive bacteria like Arthrobacter and Bacillus species often degrade 4-nitrophenol (B140041) via a pathway involving 4-nitrocatechol (B145892) and hydroxyquinol. iwaponline.com In contrast, gram-negative bacteria such as Burkholderia and Moraxella species typically convert nitrophenols to maleylacetate (B1240894) through a hydroquinone (B1673460) pathway. iwaponline.comnih.gov

The effectiveness of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other organic compounds. iwaponline.com Studies have shown that optimal conditions for phenol removal by Achromobacter denitrifacians were a pH of 7.5 and a temperature of 35 °C. iwaponline.com Genetically engineered microorganisms are also being developed to enhance degradation efficiency. nih.gov For example, an engineered Escherichia coli strain was constructed that could completely degrade p-nitrophenol to β-ketoadipate, a metabolite that can enter anabolic pathways. nih.gov

Table 1: Microbial Degradation of Nitrophenol-Related Structures
MicroorganismNitrophenol SubstrateKey Research FindingsReference
Achromobacter denitrifaciansp-NitrophenolIsolated from industrial effluent; utilizes p-nitrophenol as a carbon and nitrogen source. Optimal degradation at pH 7.5 and 35°C. iwaponline.com
Arthrobacter sp. (Strain JS443)p-NitrophenolDegrades p-nitrophenol with stoichiometric release of nitrite (B80452). Identifies 1,2,4-benzenetriol (B23740) as an intermediate, indicating an alternative pathway to the common hydroquinone route. nih.gov
Engineered Escherichia coli (Strain BL-PNP)p-NitrophenolSuccessfully constructed to express the hydroquinone degradation pathway. The strain completely degrades p-nitrophenol to β-ketoadipate. nih.gov
Nocardioides simplex (Strain FJ2-1A)2,4-Dinitrophenol & 2,4,6-TrinitrophenolDemonstrates converging catabolic pathways for the degradation of both dinitrophenol and trinitrophenol. jebas.org

Catalyst Design and Ligand Development

The chemical structure of nitrophenols makes them important substrates for studying catalytic processes, particularly reduction reactions. The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) by a reducing agent like sodium borohydride (B1222165) is a widely used benchmark reaction to evaluate the efficiency of novel catalysts, especially nanostructured materials. oiccpress.commdpi.com This reaction is easily monitored by UV-visible spectroscopy, as the conversion is marked by a distinct color change from yellow (4-nitrophenolate ions) to colorless (4-aminophenol). acs.orgmdpi.com

Significant research has focused on designing highly active and recyclable catalysts for this transformation. Bimetallic and metal nanoparticle-based catalysts have shown particular promise. For example, catalysts containing nanoparticles of noble metals such as gold (Au) and silver (Ag), or more accessible metals like copper (Cu) and nickel (Ni), have been developed. nih.govacs.org These nanoparticles are often anchored onto supports, such as magnetic magnetite (Fe₃O₄) microspheres, which facilitates easy separation and reuse of the catalyst from the reaction mixture. mdpi.comnih.gov The synergistic effect between different metals in bimetallic catalysts, like Ni-Cu nanostructures, can significantly enhance catalytic activity compared to their monometallic counterparts. acs.org

Ligand development is another critical aspect of catalyst design. Organic molecules known as ligands can be attached to a metal center to form a complex, thereby modifying its catalytic properties. In the context of nitrophenol reduction, Schiff base ligands containing N,O-chelating sites have been used to synthesize copper(II) complexes that effectively catalyze the reaction. mdpi.comresearchgate.net The structure of the ligand plays a crucial role in the catalytic performance of the resulting complex. mdpi.com Furthermore, the ligands used to stabilize colloidal nanoparticle catalysts can themselves impact the reaction. Studies have shown that ligands can inhibit catalysis to varying degrees and may be partially removed by the borohydride reducing agent during the reaction, which can lead to an increase in the reaction rate over time. acs.orgacs.org

Table 2: Catalytic Systems for the Reduction of 4-Nitrophenol
Catalyst SystemSupport/LigandKey Research FindingsReference
Copper(II) ComplexesN,O-Chelating Schiff Base LigandsComplexes demonstrated high catalytic activity for the reduction of 4-NP to 4-AP, with conversions up to 97.5%. mdpi.comresearchgate.net
Fe₃O₄-Au NanocompositesMagnetic Hollow MicrospheresThe amount of Au nanoparticles deposited on the magnetic support correlates with catalytic ability. The catalyst is highly efficient and easily recyclable using a magnet. mdpi.com
NiₓCuᵧ NanosheetsNone (Bimetallic Nanostructure)Bimetallic sheets showed higher catalytic activity for reducing nitrophenol isomers than monometallic Ni or Cu catalysts, demonstrating a synergistic effect. acs.org
Silver (Ag) NanoparticlesPolydopamine-MagnetiteCatalytic activity was dependent on the method used for Ag(I) reduction during synthesis. The catalysts were effective for the reduction of 2-, 3-, and 4-nitrophenol. nih.gov
Gold (Au) NanoparticlesVarious Organic Ligands (e.g., thiols, polymers)Ligands coating the Au surface can inhibit catalysis. These ligands are often partially desorbed by NaBH₄ during the reaction, affecting reaction rates and induction times. acs.orgacs.org

Computational Chemistry and Spectroscopic Characterization Techniques

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties and reaction dynamics, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Methoxycarbonylmethyl-3-nitrophenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its optimized geometry and electronic properties. rjpn.org

Key insights from DFT studies revolve around the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For nitrophenols, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influences the electron distribution and the energies of these orbitals. rjpn.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. These parameters include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which describes the ability of a molecule to accept electrons. rjpn.org Studies on similar nitrophenols show that the nitro-substitution tends to increase the electrophilicity index, indicating a greater reactivity towards nucleophiles. The Molecular Electrostatic Potential (MEP) surface is another valuable output from DFT, which maps the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT) Note: This data is hypothetical and serves to illustrate typical outputs of DFT calculations based on findings for analogous compounds.

ParameterValue (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-3.1Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.4Indicates chemical reactivity and stability
Hardness (η)2.2Resistance to deformation of the electron cloud
Electrophilicity Index (ω)3.1Propensity to accept electrons

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms "from first principles" (i.e., by solving the electronic Schrödinger equation) as the simulation progresses. researchgate.netresearchgate.net This method allows for the exploration of chemical reaction dynamics and pathways without the need for pre-parameterized force fields. ruhr-uni-bochum.de

For this compound, AIMD simulations could be used to model its behavior in various environments, such as in solution, to understand dynamic processes like proton transfer from the phenolic hydroxyl group. Furthermore, AIMD is employed to map out reaction energy surfaces, identifying transition states and intermediates for reactions involving the compound, such as its synthesis or degradation. ruhr-uni-bochum.de By simulating the atomic motions over time, this method provides a detailed, dynamic picture of how chemical bonds form and break, offering mechanistic insights that are inaccessible through static calculations alone. iu.edu

The three-dimensional structure and preferred conformation of this compound, along with the non-covalent interactions that govern its packing in the solid state, can be investigated using computational methods. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds, particularly the C-C bond connecting the phenyl ring to the methoxycarbonylmethyl group. These calculations help identify the most stable, low-energy conformers. nih.gov

The study of intermolecular interactions is crucial for understanding the compound's crystal structure and physical properties. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts within the crystal lattice. doi.org This analysis partitions the crystal space among molecules and maps close contacts, highlighting the nature and prevalence of interactions such as hydrogen bonds (e.g., involving the phenolic -OH) and π-π stacking between aromatic rings. doi.org These computational tools provide a detailed understanding of the forces that direct the self-assembly of molecules into a stable crystalline framework. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds and for studying their interactions and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. wpmucdn.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals. mdpi.com

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-OCH₃) protons. The chemical shifts, integration values, and splitting patterns (multiplicities) of these signals provide information about the electronic environment and neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. bbhegdecollege.com

2D NMR: Two-dimensional techniques are used to establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. wpmucdn.combbhegdecollege.com HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which helps in connecting different fragments of the molecule. For studying through-space interactions and conformational details, NOESY (Nuclear Overhauser Effect Spectroscopy) is used, which identifies protons that are close to each other in space, regardless of their bonding connectivity. nih.govismar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This data is a hypothetical prediction based on standard chemical shift values and substituent effects for illustrative purposes.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1C-~155 (C-OH)
2CH~7.9 (d)~120
3C-~140 (C-NO₂)
4C-~130 (C-CH₂)
5CH~7.0 (dd)~118
6CH~7.6 (d)~135
-CH₂-CH₂~3.8 (s)~40
C=OC-~170
-OCH₃CH₃~3.7 (s)~52

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π→π* and n→π* electronic transitions associated with the aromatic ring, the nitro group, and the carbonyl group. physchemres.org

Nitrophenols typically exhibit strong absorption bands, and their position (λmax) can be sensitive to the solvent polarity and pH. researchgate.netresearchgate.net In basic solutions, the phenolic proton is removed to form the phenolate (B1203915) anion. This leads to increased conjugation and a bathochromic (red) shift of the absorption maximum to a longer wavelength, often accompanied by a visible color change. researchgate.net This technique is also useful for studying the formation of complexes, as the binding of the molecule to other species (e.g., metal ions) can lead to distinct changes in the absorption spectrum, allowing for the determination of binding constants and stoichiometry. uci.edu

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and elucidation of the structural features of "this compound," also known as methyl 2-(4-hydroxy-2-nitrophenyl)acetate. The ionization of this compound, typically achieved through electron ionization (EI), results in the formation of a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent molecule. Subsequent fragmentation of this high-energy molecular ion provides valuable insights into the compound's structure.

The fragmentation patterns of nitrophenolic compounds are well-documented and typically involve characteristic losses of the nitro functional group. researchgate.netlibretexts.org For this compound, the molecular ion would be expected to undergo cleavages such as the loss of a nitro radical (•NO₂) or a nitric oxide molecule (NO). youtube.com The loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonylmethyl side chain are also probable fragmentation pathways.

Key fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (a mass loss of 46) and the subsequent loss of CO to form a five-membered ring. Another common fragmentation is the loss of NO (a mass loss of 30), which can be followed by the elimination of CO. Additionally, cleavage of the bond between the aromatic ring and the side chain can occur, leading to fragments corresponding to the nitrophenol moiety and the methoxycarbonylmethyl group. The presence of the ester group introduces further fragmentation possibilities, including the loss of the methoxy radical (•OCH₃, a mass loss of 31) or the entire carbomethoxy group (•COOCH₃, a mass loss of 59).

Table 1: Predicted Prominent Mass Spectral Fragments for this compound

m/z ValueIon Structure/Lost NeutralPredicted Fragmentation Pathway
211[M]⁺•Molecular Ion
180[M - OCH₃]⁺Loss of a methoxy radical
165[M - NO₂]⁺Loss of a nitro radical
152[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
135[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound has not been detailed in the provided search results, analysis of related compounds allows for predictions of its solid-state characteristics. The crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, for example, reveals insights into the planarity and hydrogen-bonding patterns of a similarly substituted nitrophenol. The crystal packing is often dominated by intermolecular hydrogen bonds involving the phenolic hydroxyl group and the nitro group, which can act as hydrogen bond acceptors.

Derivatives of nitrophenylacetic acid have been studied crystallographically, revealing that the conformation of the acetic acid side chain relative to the aromatic ring is a key structural feature. researchgate.netnih.govnih.gov For this compound, the crystal structure would likely be stabilized by a network of intermolecular interactions, including hydrogen bonds from the phenolic -OH group, and potentially weaker C-H···O interactions. The planarity of the molecule may be influenced by steric hindrance between the substituents on the benzene (B151609) ring.

It is also common for such compounds to exhibit polymorphism, where different crystalline forms can be obtained under varying crystallization conditions. researchgate.net These polymorphs can differ in their physical properties due to variations in their crystal packing and intermolecular interactions.

Table 2: Anticipated Crystallographic Parameters for this compound Based on Analogous Structures

ParameterExpected Value/FeaturesSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for substituted aromatic compounds.
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetricReflects the symmetry of the crystal packing.
Hydrogen BondingO-H···O (nitro/carbonyl), C-H···OKey interactions governing the crystal packing.
Molecular ConformationDihedral angle between the phenyl ring and the ester groupDefines the overall shape of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxycarbonylmethyl-3-nitrophenol, and how can its structural purity be validated?

  • Methodology : A plausible synthesis involves esterification of 3-nitrophenol derivatives with methoxycarbonylmethyl bromide under alkaline conditions. For example, analogous nitro-phenolic esters (e.g., Methyl 4-(4-formyl-2-nitrophenoxy)benzoate) are synthesized via nucleophilic substitution reactions . Structural validation should employ nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation, as demonstrated in protocols for nitrophenol derivatives .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (acidified with 0.1% formic acid) is recommended for purity assessment, leveraging UV detection at ~300 nm (typical for nitroaromatic absorbance) . Differential scanning calorimetry (DSC) can determine melting points, while thermogravimetric analysis (TGA) evaluates thermal stability, as applied to structurally similar nitrophenol standards .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 0–6°C in airtight, light-protected containers to prevent nitro group degradation. This aligns with protocols for nitrophenol derivatives, which are prone to photolytic decomposition and hydrolysis under ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

  • Methodology : Cross-validate spectral assignments using computational tools (e.g., density functional theory for NMR chemical shift prediction) and compare with databases like NIST Chemistry WebBook for analogous nitrophenol compounds . For conflicting IR peaks, isotopic labeling (e.g., deuterated solvents) can isolate vibrational modes specific to the methoxycarbonylmethyl group .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in biological systems?

  • Methodology : Conduct in vitro assays with liver microsomes to identify nitro-reduction metabolites, as nitrophenols are often metabolized to aminophenol derivatives. Monitor placental transfer using ex vivo perfusion models, as suggested for 4-nitrophenol toxicokinetics . Isotope-labeled analogs (e.g., ¹³C or ²H) can track distribution and excretion pathways .

Q. How can the reactivity of the nitro and methoxycarbonylmethyl groups in this compound be leveraged for functionalization?

  • Methodology : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (Pd/C, H₂), enabling subsequent coupling reactions. The ester group allows nucleophilic acyl substitution (e.g., with amines or hydrazines) to generate amide or hydrazide derivatives, as shown in analogous nitrophenyl esters .

Q. What strategies mitigate interference from this compound degradation products in environmental analysis?

  • Methodology : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the intact compound from hydrolyzed byproducts (e.g., 3-nitrophenol). Confirm recovery rates using deuterated internal standards, as applied in LC-MS workflows for nitrophenol contaminants .

Key Research Gaps

  • Toxicokinetics : Limited data exist on interspecies differences in absorption and metabolism. Human-relevant models (e.g., organ-on-chip) are needed to assess placental transfer risks .
  • Functionalization : Systematic studies on regioselective reactions targeting the nitro or ester groups could expand applications in drug discovery .

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